molecular formula C8H10ClN B1349891 4-Chloro-2-methylbenzylamine CAS No. 27917-11-9

4-Chloro-2-methylbenzylamine

Cat. No. B1349891
CAS RN: 27917-11-9
M. Wt: 155.62 g/mol
InChI Key: WTSJOJUKDNGALK-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzylamine is an aromatic amine . It is a solid compound with the molecular formula C8H10ClN . The molecular weight of this compound is 155.62 g/mol .


Synthesis Analysis

The synthesis of amines like 4-Chloro-2-methylbenzylamine can be achieved through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involving alkyl groups include SN2 reactions of alkyl halides, ammonia, and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method . Alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), is also used . Reductive amination of aldehydes or ketones is another common method .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylbenzylamine is represented by the SMILES string Cc1cc(Cl)ccc1CN . This indicates that the compound has a benzene ring with a chlorine atom and a methyl group attached to it. The benzylamine group is also attached to the benzene ring .


Physical And Chemical Properties Analysis

4-Chloro-2-methylbenzylamine is a solid compound . Its molecular weight is 155.62 g/mol . The compound has a complexity of 105 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Application 1: Synthesis of Schiff Base Metal (II) Complexes

  • Summary of the Application : 4-Chloro-2-methylbenzylamine is used in the synthesis of Schiff base metal (II) complexes. These complexes have been studied for their potential biological activity, with a focus on antibacterial properties .
  • Methods of Application or Experimental Procedures : The Schiff base ligand, derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline, was synthesized in a methanolic medium. This ligand was then used to form complexes with various metal (II) ions (Mn, Co, Ni, Cu, and Zn). The complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .
  • Results or Outcomes : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand. They were tested in vitro against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

Application 2: Advanced Battery Science

  • Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures involving 4-Chloro-2-methylbenzylamine in advanced battery science are not specified .
  • Results or Outcomes : The outcomes of using 4-Chloro-2-methylbenzylamine in advanced battery science are not provided .

Application 3: Protein Structure Prediction

  • Summary of the Application : While the specific use of 4-Chloro-2-methylbenzylamine is not mentioned, it could potentially be used in the context of protein structure prediction. Advanced AI models like AlphaFold 3 developed by Google DeepMind and Isomorphic Labs are capable of predicting the structure and interactions of proteins, DNA, RNA, ligands and more .
  • Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures involving 4-Chloro-2-methylbenzylamine in protein structure prediction are not specified .
  • Results or Outcomes : The outcomes of using 4-Chloro-2-methylbenzylamine in protein structure prediction are not provided .

Safety And Hazards

4-Chloro-2-methylbenzylamine is classified as a skin irritant and can cause serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(4-chloro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSJOJUKDNGALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373998
Record name 4-Chloro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylbenzylamine

CAS RN

27917-11-9
Record name 4-Chloro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27917-11-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AAJ Nishida, DAA Nishida - 2021 - epa.gov
The Toxic Substances Control Act (TSCA) was amended in 2016 by the Frank R. Lautenberg Chemical Safety for the 21st Century Act. There was clear consensus and a mandate from …
Number of citations: 2 www.epa.gov

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